N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-6-17(21)18-14-8-5-7-13(11-14)15-12-20-10-4-3-9-16(20)19-15/h3-5,7-12H,2,6H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMUITYJQJKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
the synthetic routes involving α-bromoketones and 2-aminopyridine can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as TBHP and I2.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting Sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity of fungal pathogens, leading to their death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The European patent application (EP 2023) lists multiple compounds with structural similarities to N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide, enabling a comparative assessment of key features (Table 1).
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Findings :
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups : Compounds like tyclopyrazoflor (trifluoromethyl, ethylsulfonyl) exhibit enhanced insecticidal potency due to increased metabolic stability and target binding . In contrast, the butyramide group in the target compound may prioritize solubility over direct receptor affinity.
- Nitro and Halo Substituents : The 8-nitro and 6-chloro groups in analogs (e.g., 1-[(6-chloro-3-pyridinyl)methyl]-...) correlate with nAChR antagonism, a mechanism critical for insecticidal activity . The absence of such groups in this compound suggests a divergent mode of action or optimized safety profile.
This aligns with trends in agrochemical design to balance potency and environmental safety .
Target Selectivity :
- Tyclopyrazoflor and isocycloseram demonstrate broad-spectrum activity against mites and insects, attributed to their pyrazole-imidazo[4,5-b]pyridine hybrids. The target compound’s imidazo[1,2-a]pyridine-phenyl scaffold may confer selectivity for specific pests or pathogens, though empirical data are required for validation .
Biological Activity
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an imidazo[1,2-a]pyridine moiety, which is known for its pharmacological properties.
Research indicates that this compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in many neurological functions. By inhibiting these enzymes, the compound enhances cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
1. Neuroprotective Effects
Studies have shown that this compound has potential neuroprotective effects. It has been demonstrated to reduce oxidative stress and inflammation in neuronal cells, contributing to its therapeutic potential in neurodegenerative disorders .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity by modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for conditions characterized by chronic inflammation .
3. Anticancer Activity
This compound has been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Its mechanism includes the activation of caspases and modulation of cell cycle regulators .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of AChE with an IC50 value of 45 nM. |
| Study 2 | Showed reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. |
| Study 3 | Reported tumor growth inhibition in xenograft models with a reduction rate of 60% compared to control groups. |
Q & A
Q. What are the standard synthetic routes for N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)butyramide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from 3-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives. A common approach includes:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine with α-bromoketones under reflux in ethanol .
- Step 2 : Amide coupling using butyric acid derivatives (e.g., butyryl chloride) with the aniline intermediate, often catalyzed by N,N-diisopropylethylamine (DIPEA) in dichloromethane .
Optimization : Yield and purity depend on controlling temperature (e.g., 0–5°C for exothermic steps), solvent polarity, and catalyst selection. LC-MS and TLC are used to monitor intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C-NMR : To confirm the imidazo[1,2-a]pyridine scaffold (e.g., aromatic protons at δ 7.5–8.5 ppm) and butyramide chain (e.g., methylene signals at δ 1.5–2.5 ppm) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
Q. What preliminary biological assays are recommended for screening its activity?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2) at concentrations of 1–100 µM .
- Enzyme inhibition : Evaluate acetylcholinesterase (AChE) or lipoxygenase (LOX) activity via colorimetric assays (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling patterns and assign carbons in congested regions .
- Deuteration experiments : Exchangeable protons (e.g., NH) disappear in D₂O, distinguishing them from aromatic signals .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies are effective for improving metabolic stability in vivo?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the amide group with hydrolyzable esters to enhance bioavailability .
- In vitro microsomal assays : Use liver microsomes (human/rat) to measure half-life and identify metabolic hotspots .
Q. How do substituents on the imidazo[1,2-a]pyridine core influence target selectivity (e.g., AChE vs. LOX)?
Q. What methods validate the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment .
- siRNA knockdown : Silencing putative targets (e.g., AChE) and observing rescue effects in phenotypic assays .
- Kinetic studies : Determine inhibition constants (Kᵢ) using enzyme kinetics (e.g., Lineweaver-Burk plots) .
Methodological Challenges and Solutions
Q. How are reaction yields improved in large-scale synthesis?
- Flow chemistry : Continuous processing minimizes side reactions and improves heat management .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DIPEA) reduce waste .
Q. What analytical approaches differentiate polymorphic forms of the compound?
- PXRD : Identifies crystalline vs. amorphous phases .
- DSC/TGA : Measures melting points and thermal degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
